BenchChemオンラインストアへようこそ!

(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

HIV protease inhibitor palinavir NMDA antagonist

(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a chiral piperidine dicarboxylic acid monoester, specifically the N-Cbz protected cis‑4‑hydroxy‑L‑pipecolic acid derivative (CAS 3471-66-7, MW 279.29 g/mol, C₁₄H₁₇NO₅). It belongs to the class of functionalised pipecolic acid building blocks that serve as conformationally constrained scaffolds in medicinal chemistry, most notably as the core intermediate for the HIV‑1 protease inhibitor palinavir, where the requisite (2S,4R) stereochemistry is mandatory for biological activity.

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
CAS No. 3471-66-7
Cat. No. B3261714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
CAS3471-66-7
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESC1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11-,12+/m1/s1
InChIKeyFTYFCFPNHFHPBH-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS 3471-66-7) – A Chiral Cbz-Protected 4-Hydroxypipecolic Acid Building Block for Stereospecific Drug Synthesis


(2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is a chiral piperidine dicarboxylic acid monoester, specifically the N-Cbz protected cis‑4‑hydroxy‑L‑pipecolic acid derivative (CAS 3471-66-7, MW 279.29 g/mol, C₁₄H₁₇NO₅) . It belongs to the class of functionalised pipecolic acid building blocks that serve as conformationally constrained scaffolds in medicinal chemistry, most notably as the core intermediate for the HIV‑1 protease inhibitor palinavir, where the requisite (2S,4R) stereochemistry is mandatory for biological activity [1]. The compound is routinely supplied at ≥98% purity for research‑grade synthesis .

Why (2S,4R)-Cbz-4-Hydroxypiperidine-2-Carboxylic Acid Cannot Be Replaced by Diastereomers, Enantiomers or Boc‑Protected Analogs


Pipecolic acid derivatives are not interchangeable because both the absolute stereochemistry and the nitrogen protecting group dictate the downstream biological target and synthetic compatibility. The (2S,4R)‑enantiomer of 4‑hydroxypipecolic acid is the scaffold required for HIV protease inhibitors such as palinavir, whereas its (2R,4S)‑enantiomer is specifically required for the NMDA receptor antagonist CGS 20281 [1]. Additionally, the Cbz (benzyloxycarbonyl) protecting group is cleaved by hydrogenolysis (H₂/Pd‑C) and remains stable across pH 1–14, in contrast to the Boc group which requires acidic deprotection (TFA) and is stable only within pH 3–12 . Substituting one stereoisomer or protecting group for another therefore leads to a different pharmacological profile or incompatible deprotection conditions in multi‑step syntheses [1].

Quantitative Differentiation Evidence for (2S,4R)-Cbz-4-Hydroxypiperidine-2-Carboxylic Acid (CAS 3471-66-7)


Enantiomer-Specific Drug Intermediate Utility: (2S,4R) for HIV Protease Inhibition vs. (2R,4S) for NMDA Antagonism

The (2S,4R)‑4‑hydroxypipecolic acid scaffold is a mandatory intermediate for the HIV‑1 protease inhibitor palinavir, whereas its enantiomer (2R,4S) is the required precursor for the NMDA receptor antagonist CGS 20281 [1]. This divergent biological targeting demonstrates that the two enantiomers are pharmacologically non‑interchangeable. The absolute configuration directly determines which therapeutic pathway the building block can support [1].

HIV protease inhibitor palinavir NMDA antagonist CGS 20281 enantiomer-specific pharmacology

Protecting Group Orthogonality: Cbz Stability (pH 1–14) vs. Boc Stability (pH 3–12) for Multi‑Step Synthesis Compatibility

The Cbz (benzyloxycarbonyl) group on the target compound is cleaved by catalytic hydrogenolysis (H₂/Pd‑C) and remains intact across the full pH range of 1–14. In contrast, the tert‑butoxycarbonyl (Boc) group requires acidic deprotection (trifluoroacetic acid, TFA) and is stable only within pH 3–12 . This broader pH tolerance and orthogonal deprotection mechanism make the Cbz‑protected building block compatible with acid‑sensitive substrates and reaction sequences that would degrade a Boc‑protected analog .

protecting group strategy Cbz vs Boc hydrogenolysis acid-sensitive synthesis orthogonal protection

Commercial Purity Advantage: 98% (2S,4R) vs. 95% (2S,4S) Diastereomer

Commercially, (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid is routinely offered at 98% purity , whereas the (2S,4S) diastereomer (CAS 441764-42-7) is predominantly listed at 95% purity across multiple suppliers . This 3‑percentage‑point purity differential is significant for procurement decisions, particularly when the building block is used in multi‑step sequences where cumulative impurities can drastically reduce final API yield and complicate purification.

diastereomeric purity procurement specification quality control chiral building block

Synthetic Accessibility: cis-(2S,4R) 66% Overall Yield (7 Steps) vs. trans-(2R,4R) 42% Overall Yield (8 Steps)

The cis‑(2S,4R)‑4‑hydroxypipecolic acid core (the deprotected scaffold of the target compound) was synthesized in 66% overall yield over seven steps via stereoselective hydrogenation of a 4‑hydroxy‑protected lactam‑derived vinyl phosphate . The trans‑(2R,4R) diastereomer required an alternative hydride conjugate addition route, achieving only 42% overall yield over eight steps . This demonstrates a clear synthetic accessibility advantage for the cis configuration, which translates to higher material throughput and lower cost for the Cbz‑protected (2S,4R) building block.

diastereoselective synthesis cis vs trans 4-hydroxypipecolic acid stereocontrolled reduction overall yield comparison

Procurement‑Relevant Application Scenarios for (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS 3471-66-7)


Stereospecific Synthesis of HIV‑1 Protease Inhibitors (Palinavir Class)

The (2S,4R) stereochemistry of the building block is essential for constructing the hydroxypipecolic acid amide moiety of palinavir and related peptidomimetic HIV protease inhibitors [1]. Only the (2S,4R) enantiomer yields the correct spatial orientation for binding to the HIV‑1 protease active site; the (2R,4S) enantiomer diverts synthetic effort toward NMDA antagonists such as CGS 20281 [1]. Procurement of CAS 3471-66-7 with verified enantiomeric purity directly enables this drug discovery route without the need for chiral resolution steps.

Multi‑Step Orthogonal Synthesis of Acid‑Sensitive Peptide Mimetics

The Cbz group of CAS 3471-66-7 withstands the full pH 1–14 range and is removed by neutral hydrogenolysis, unlike the Boc group which demands acidic TFA treatment . This property allows chemists to perform acid‑sensitive transformations (e.g., silyl ether deprotection, acetal formation, or peptide coupling with acid‑labile side‑chain protecting groups) while the Cbz group remains intact. The orthogonal stability profile reduces protecting‑group incompatibility failures in multi‑step fragment couplings, a frequent bottleneck in medicinal chemistry campaigns .

High‑Purity Procurement for Catalytic Asymmetric Synthesis Workflows

With a commercial purity specification of 98% , the (2S,4R)‑Cbz building block enters synthetic sequences with fewer impurities than the (2S,4S) diastereomer (typically 95%) . This higher initial purity is advantageous in catalytic asymmetric transformations (e.g., palladium‑catalyzed cross‑couplings or enzymatic resolutions) where trace impurities can poison catalysts or erode enantioselectivity, ultimately reducing the need for intermediate chromatographic purification and lowering process mass intensity .

Cost‑Efficient Scale‑Up of cis‑4‑Hydroxypipecolic Acid Derivatives

The cis‑(2S,4R) scaffold is synthetically more accessible than its trans diastereomer, as demonstrated by a 66% versus 42% overall yield advantage in published stereoselective routes . For process chemistry teams evaluating which stereoisomer to scale, this 24‑point yield gap translates directly into lower raw material costs, reduced solvent and purification expenditures, and shorter production timelines when the (2S,4R)‑Cbz building block is selected as the starting material .

Quote Request

Request a Quote for (2S,4R)-1-(Benzyloxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.